2-(Benzyloxy)ethanamine hydrochloride 2-(Benzyloxy)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 10578-75-3
VCID: VC20888995
InChI: InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
SMILES: C1=CC=C(C=C1)COCCN.Cl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

2-(Benzyloxy)ethanamine hydrochloride

CAS No.: 10578-75-3

Cat. No.: VC20888995

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)ethanamine hydrochloride - 10578-75-3

Specification

CAS No. 10578-75-3
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name 2-phenylmethoxyethanamine;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
Standard InChI Key AFQMWBUNDONXED-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCCN.Cl
Canonical SMILES C1=CC=C(C=C1)COCCN.Cl

Introduction

2-(Benzyloxy)ethanamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO and a molecular weight of approximately 187.67 g/mol . It belongs to the class of amines, specifically featuring a benzyloxy group attached to an ethanamine structure. This compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various applications in chemical synthesis and biological studies.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

  • Reaction with Benzyl Chloride: One common method involves reacting benzyl chloride with chloroethylamine hydrochloride under appropriate conditions.

  • Alternative Routes: Other synthetic routes may involve modifications or different starting materials but generally aim at forming the key benzyloxy linkage followed by conversion into the hydrochloride salt.

Biological Studies

This compound has been utilized in biological research due to its potential interactions with neurotransmitter receptors and other biological targets. Its ability to modulate receptor activity makes it valuable for understanding biochemical pathways.

Pharmaceutical Development

It acts as a precursor or intermediate in synthesizing pharmaceutical agents targeting neurological disorders, leveraging its unique structural features for enhanced specificity or activity.

Chemical Synthesis

In organic chemistry, it serves as a building block for more complex molecules due to its reactive amine group and versatile benzyloxy substituent.

Table: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
PhenylethylamineSimple phenethyl structureKnown stimulant properties
BenzylamineAromatic amine without ethylene glycolUsed primarily in organic synthesis
(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochlorideContains both phenyl ring & benzyloxyPotential therapeutic effects; receptor binding

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